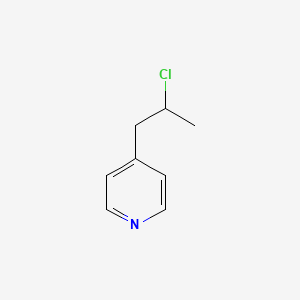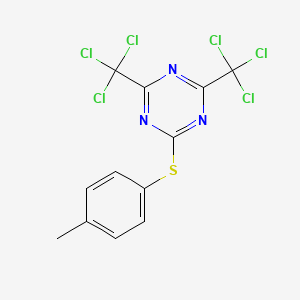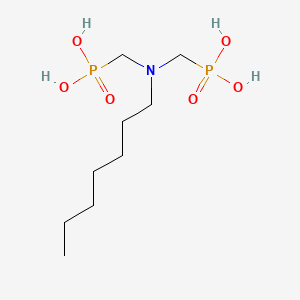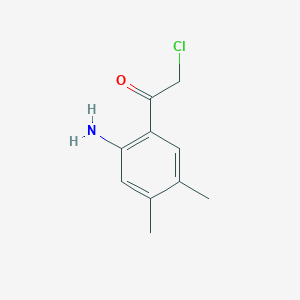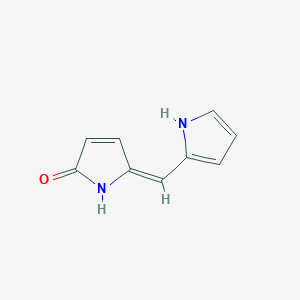
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a pyrrol-2-one ring, which is a similar structure with a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one typically involves the condensation of pyrrole-2-carbaldehyde with pyrrol-2-one under basic or acidic conditions. Common reagents used in this reaction include:
- Pyrrole-2-carbaldehyde
- Pyrrol-2-one
- Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)
The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding pyrrolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simple five-membered aromatic ring with one nitrogen atom.
Pyrrol-2-one: A similar structure with a carbonyl group.
Pyrrole-2-carbaldehyde: A pyrrole derivative with an aldehyde group.
Uniqueness
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one is unique due to its specific structure, which combines the features of both pyrrole and pyrrol-2-one. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one |
InChI |
InChI=1S/C9H8N2O/c12-9-4-3-8(11-9)6-7-2-1-5-10-7/h1-6,10H,(H,11,12)/b8-6+ |
InChI Key |
WPEBABGRWCOYGC-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CNC(=C1)/C=C/2\C=CC(=O)N2 |
Canonical SMILES |
C1=CNC(=C1)C=C2C=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Chlorocarbonyl)phenoxy]acetic acid](/img/structure/B13795252.png)
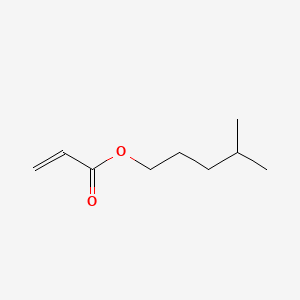

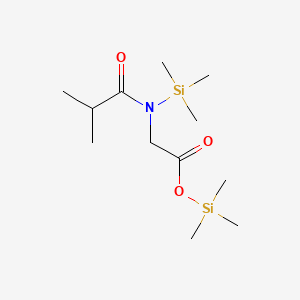
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
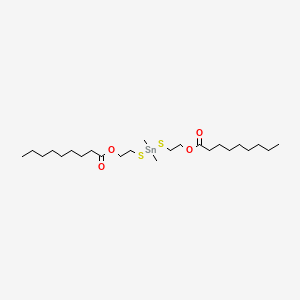

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
